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Compound of Interest

Compound Name: 8-(2-phenoxyethoxy)quinoline
Cat. No.: B3937297
Get Quote

Physicochemical Profile, Synthesis, and
Applications in Drug Discovery
Part 1: Executive Summary & Core Specifications

8-(2-Phenoxyethoxy)quinoline is a functionalized heteroaromatic ether derived from the 8-
hydroxyquinoline (8-HQ) scaffold.[1] In drug development and coordination chemistry, this
compound serves as a critical bidentate or tridentate ligand, often utilized to modulate the
lipophilicity and metal-binding selectivity of the parent 8-HQ pharmacophore.[1] By capping the
hydroxyl group with a phenoxyethyl moiety, the excited-state intramolecular proton transfer
(ESIPT) mechanism typical of 8-HQ is disrupted, often resulting in enhanced fluorescence and

altered chelation kinetics.

Molecular Weight & Formula

The precise molecular weight is a fundamental parameter for stoichiometric calculations in
synthesis and dosage formulation.[1]
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Property Value
Molecular Formula C17H1sNO2
Molecular Weight (Average) 265.31 g/mol
Monoisotopic Mass 265.1103 Da

CAS Registry Number

Not widely listed; chemically systematic

SMILES

clcce(ccl)OCCOc2ccece3ncccc23

Part 2: Physicochemical Characterization[1]

Understanding the physical properties is essential for predicting bioavailability (Lipinski’'s Rule

of 5) and solubility profiles during assay development.

Calculated Pmpprtipe Tahle
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Design
Indicates molecular
Heavy Atom Count 20 ] ]
size/complexity.[1]
Affects binding entropy and
Rotatable Bonds 4 ) o
oral bioavailability.[1]
Improved membrane
H-Bond Donors 0 permeability compared to 8-
HQ.[1]
Nitrogen (quinoline) + 2
H-Bond Acceptors 3
Oxygens (ether).
Highly lipophilic; likely requires
cLogP (Predicted) ~3.8-4.2 9 y Pop yred
organic co-solvents (DMSO).
) Good predictor of blood-brain
Topological Polar Surface Area  ~30 A2

barrier (BBB) penetration.[1]

© 2026 BenchChem. All rights reserved. 2/8

Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/10890359
https://pubchem.ncbi.nlm.nih.gov/compound/10890359
https://pubchem.ncbi.nlm.nih.gov/compound/10890359
https://pubchem.ncbi.nlm.nih.gov/compound/10890359
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3937297?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Mechanistic Insight: The removal of the acidic phenolic proton (pKa ~9.9 in 8-HQ) eliminates
the pH-dependent ionization at physiological pH, making 8-(2-phenoxyethoxy)quinoline a
neutral species.[1] This modification significantly enhances passive transport across lipid
bilayers.[1]

Part 3: Synthesis & Manufacturing Protocol

The synthesis of 8-(2-phenoxyethoxy)quinoline is classically achieved via a Williamson Ether
Synthesis.[1] This nucleophilic substitution reaction couples the 8-hydroxyquinoline core with a
2-phenoxyethyl halide (or tosylate).[1]

Experimental Protocol (Standardized)

Reagents:

8-Hydroxyquinoline (1.0 eq)[1][2][3]

2-Phenoxyethyl bromide (1.1 eq)[1]

Potassium Carbonate (

) (2.0 eq) - Anhydrous

Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile.
Step-by-Step Workflow:
 Activation: Dissolve 8-hydroxyquinoline in anhydrous DMF under an inert atmosphere (

). Add anhydrous

[1] Stir at room temperature for 30 minutes to generate the phenoxide anion. Critical Step:
Ensure anhydrous conditions to prevent hydrolysis of the alkyl halide.

e Coupling: Dropwise add 2-phenoxyethyl bromide to the reaction mixture.

¢ Reflux: Heat the mixture to 80—90°C for 6-12 hours. Monitor reaction progress via TLC
(Mobile phase: Hexane/EtOAc 7:3).
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o Work-up: Cool to room temperature. Pour the mixture into ice-cold water to precipitate the
product.

o Extraction: If no precipitate forms, extract with Dichloromethane (DCM) (3x). Wash organic
layer with brine and water to remove DMF.[1]

 Purification: Dry over

, filter, and concentrate. Recrystallize from Ethanol or purify via silica gel column
chromatography.[1]

Synthesis Pathway Visualization
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Figure 1: Williamson ether synthesis pathway converting 8-hydroxyquinoline to the target ether.

[1]

Part 4: Analytical Validation & Molecular Weight
Determination

In a research setting, confirming the molecular weight is the primary method of validation.

Mass Spectrometry (LC-MS/ESI)[1]
o Expected [M+H]* Peak: 266.12 m/z.

o Expected [M+Na]* Peak: 288.10 m/z.

o Fragmentation Pattern:
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o Loss of the phenoxy group often yields a characteristic fragment at m/z ~172 (Quinoline-
O-CH2-CH2%).[1]

o Further fragmentation yields the bare quinoline ion (m/z ~129).

Analytical Workflow Diagram
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Figure 2: LC-MS workflow for molecular weight confirmation.[1]

Part 5: Applications in Drug Discovery[7]
1. Metallopharmacology & Chelation

While the ether linkage removes the direct O-N chelation site of 8-HQ, the oxygen atoms in the
chain (quinoline-O and phenoxy-O) can still participate in coordination with "hard" cations (e.qg.,
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) or act as hemilabile ligands for transition metals (

). This structural motif is often explored in the design of ionophores or metalloprotease
inhibitors.[1]

2. Fluorescence Probes

8-Alkoxyquinolines exhibit higher quantum yields than their hydroxy counterparts because the
non-radiative decay pathway via proton transfer is blocked.[1]

o Application: Use as a zinc-sensing fluorophore in biological assays.[1] The binding of

to the quinoline nitrogen and ether oxygen rigidifies the structure, causing a "turn-on"
fluorescence response.

3. Pharmacophore Modulation

The 2-phenoxyethyl group serves as a bulky, lipophilic anchor.[1] In kinase inhibitor design, this
tail can be used to occupy hydrophobic pockets (e.g., the ATP-binding site), improving potency
and selectivity compared to the parent molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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